molecular formula C21H24N4O4 B2831379 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034503-12-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2831379
CAS RN: 2034503-12-1
M. Wt: 396.447
InChI Key: WTZZUEKNRXKDDA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with two key structural components: a benzo[d][1,3]dioxol-5-ylmethyl group and a (1-(pyridin-4-yl)piperidin-4-yl)methyl group, linked together by an oxalamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group and the (1-(pyridin-4-yl)piperidin-4-yl)methyl group would likely contribute to the overall structure .

Scientific Research Applications

Chemical Oxidation and Ligand Behavior

The study by Petride et al. (2004) on the oxidation of N-benzylated tertiary amines using RuO4 illustrates the potential of similar compounds in chemical synthesis and transformations. The research highlights the oxidative behavior of such compounds and their intermediates, suggesting applications in synthesizing complex molecules, including lactams and benzoyl derivatives, which are valuable in pharmaceuticals and materials science (Petride, Draghici, Florea, & Petride, 2004).

Molecular Interaction and Receptor Mechanisms

A study on molecular interaction with the CB1 cannabinoid receptor by Shim et al. (2002) provides insights into the interaction mechanisms of compounds with specific receptor sites. This research could inform the design and development of novel therapeutic agents targeting cannabinoid receptors, indicating potential applications in neuropharmacology and the treatment of disorders related to the endocannabinoid system (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Pharmacokinetic Characterization

The study on the oxidative metabolism of Lu AA21004, an antidepressant, highlights the role of various cytochrome P450 enzymes in drug metabolism. This research provides a framework for understanding the metabolic pathways and pharmacokinetics of similar compounds, which is crucial for drug development and the prediction of drug interactions (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Coordination Polymers and Supramolecular Chemistry

Research by Oh, Stern, & Mirkin (2005) on coordination polymers formed from flexible bis(2-pyridyl) ligands and AgCF3SO3 showcases the compound's potential in creating novel materials with specific properties. This area of research is relevant for developing new materials with applications in catalysis, molecular recognition, and sensor technology (Oh, Stern, & Mirkin, 2005).

Future Directions

Future research could focus on further understanding the synthesis, structure, and properties of this compound. Additionally, the potential biological activity of this compound could be explored, given the observed activity of similar compounds .

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on the structural similarity to other compounds, it might influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which influences its efficacy and safety .

Result of Action

Compounds with similar structures have been shown to inhibit cell growth and induce apoptosis in various cancer cell lines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Biochemical Analysis

Biochemical Properties

The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide interacts with various biomolecules in biochemical reactions. It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound causes cell cycle arrest at the S phase and induces apoptosis in CCRF-CEM cancer cells .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(21(27)24-13-16-1-2-18-19(11-16)29-14-28-18)23-12-15-5-9-25(10-6-15)17-3-7-22-8-4-17/h1-4,7-8,11,15H,5-6,9-10,12-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZZUEKNRXKDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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